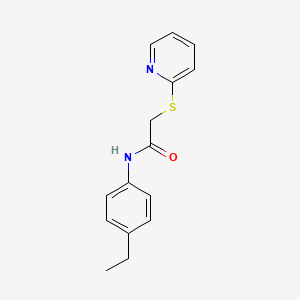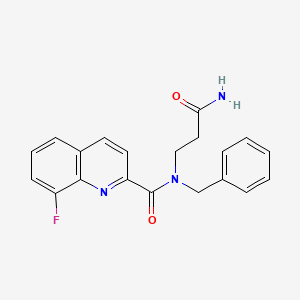![molecular formula C20H11N3O3 B5516132 6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of highly conjugated heterocyclic compounds, which are of interest due to their diverse chemical and biological properties. These compounds often exhibit a range of activities, making them valuable in various applications, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrolopyridine and benzoxazole derivatives typically involves multistep chemical reactions, including condensation, cyclization, and aromatic substitution reactions. For instance, a series of novel pyrrolidine derivatives, including similar heterocyclic frameworks, were synthesized and characterized by techniques such as IR, ^1H NMR, and HRMS, showcasing the structural diversity achievable through synthetic organic chemistry (Lv et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds can be complex, featuring multiple rings and functional groups. X-ray crystallography is a common method used to determine the precise molecular geometry, as demonstrated in studies of related compounds, which confirm the intricate arrangements of atoms and the presence of heteroatoms within the cyclic structures (Lv et al., 2013).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The synthesis and structural analysis of similar heterocyclic compounds have been a focus of research. For instance, Lv et al. (2013) synthesized a series of novel derivatives related to the queried compound and characterized them using IR, NMR, and HRMS, further confirming their molecular structure through X-ray crystal structure determination. This type of research underlines the interest in developing new compounds with potential applications in various domains, including pharmaceuticals and materials science (Hong-Shui Lv et al., 2013).
Photoluminescent Materials
Conjugated polymers containing similar pyrrolopyridine dione structures have been explored for their photoluminescent properties. Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers with photoluminescent features, emphasizing their potential in electronic applications due to their strong photoluminescence and good solubility in common organic solvents. Such materials are promising for use in optoelectronic devices and sensors (T. Beyerlein & B. Tieke, 2000).
Electron Transport and Solar Cell Applications
Further, the development of n-type conjugated polyelectrolytes incorporating pyrrolopyridine dione units has been explored for their application as electron transport layers in polymer solar cells. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte demonstrating its efficacy in improving the power conversion efficiency of inverted polymer solar cells. This indicates the potential of such compounds in enhancing renewable energy technologies (Lin Hu et al., 2015).
Novel Synthetic Routes and Chemical Reactions
Research into novel synthetic routes for creating derivatives of pyrrolopyridine diones also highlights the compound's relevance in synthetic chemistry. Farion et al. (2008) investigated the synthesis of benzotriazolylsuccinimides in melt, providing insights into novel chemical reactions and potentially expanding the toolbox for synthesizing related compounds (I. A. Farion et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-(1,3-benzoxazol-2-yl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c24-19-14-7-4-10-21-17(14)20(25)23(19)13-6-3-5-12(11-13)18-22-15-8-1-2-9-16(15)26-18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJHOAXPBRBBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)
![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)